Product packaging for Pregna-4,9(11),16-triene-3,20-dione(Cat. No.:CAS No. 21590-20-5)

Pregna-4,9(11),16-triene-3,20-dione

Cat. No.: B041991
CAS No.: 21590-20-5
M. Wt: 310.4 g/mol
InChI Key: TZEZJENWQRMZIX-BVPXEZJJSA-N
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Description

Pregna-4,9(11),16-triene-3,20-dione is a synthetically derived steroid derivative of significant interest in biochemical and pharmacological research. Its core research value lies in its unique, unsaturated triene structure within the steroid nucleus, which serves as a key intermediate in the synthesis of more complex steroidal compounds, including potential enzyme inhibitors and novel hormone analogs. Researchers primarily utilize this compound to study the structure-activity relationships (SAR) of steroids and to investigate its role as a precursor or inhibitor in steroidogenic pathways. Its mechanism of action is often probed in the context of interacting with enzymes like 5α-reductase and 3α-hydroxysteroid dehydrogenase (3α-HSD), where its structural features can impede reduction steps, making it a valuable tool for modulating androgen metabolism in experimental models. This makes it particularly relevant for studies focused on endocrine-disrupting chemicals, prostate cancer research, and the development of novel therapeutic agents targeting steroid hormone-dependent conditions. Supplied with detailed analytical documentation, including HPLC and NMR data for verification, this high-purity compound is intended to provide reliable and reproducible results in advanced laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O2 B041991 Pregna-4,9(11),16-triene-3,20-dione CAS No. 21590-20-5

Properties

IUPAC Name

(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZEZJENWQRMZIX-BVPXEZJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pregna 4,9 11 ,16 Triene 3,20 Dione and Its Key Precursors

Chemical Synthesis Routes

The chemical synthesis of Pregna-4,9(11),16-triene-3,20-dione is predominantly a semi-synthetic process, starting from steroidal precursors derived from natural sources. These precursors undergo a series of chemical transformations to introduce the requisite functional groups and unsaturation.

Semi-Synthesis from Steroidal Precursors

Phytosterols, plant-derived sterols, serve as abundant and cost-effective starting materials for the synthesis of various steroid intermediates, including this compound. The initial step in this process is the microbial degradation of the phytosterol side chain. nih.gov This biotransformation is typically carried out using specific strains of microorganisms, such as Mycobacterium, which are capable of cleaving the C17 side chain of phytosterols to yield androstane derivatives. nih.govresearchgate.net

The primary products of this microbial conversion are androstenedione (AD) and androstadienedione (ADD). researchgate.net Further microbial hydroxylation can be employed to introduce a hydroxyl group at the 9α position, yielding 9α-hydroxyandrostenedione (9α-OH-AD), a crucial intermediate for the synthesis of many corticosteroids. researchgate.net

Table 1: Key Microbial Transformations of Phytosterols

Starting Material Microorganism Key Product(s)
Phytosterols Mycobacterium spp. Androstenedione (AD), Androstadienedione (ADD)

Androstenedione and its analogues, such as 9α-hydroxyandrostenedione, are pivotal precursors in the chemical synthesis of this compound. researchgate.net These C19 steroids provide the fundamental four-ring steroid nucleus upon which the C21 pregnane (B1235032) side chain is constructed. The synthesis of a related compound, 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, has been efficiently achieved from 9α-hydroxyandrostenedione, highlighting the importance of this precursor. researchgate.netnih.gov

Specific Reaction Pathways and Reagents

The construction of the pregnane side chain from a 17-ketosteroid, such as an androstenedione analogue, is a critical step. The cyanohydrin method is a widely used approach for this transformation. researchgate.netnih.gov This method involves the nucleophilic addition of a cyanide ion to the C17 ketone. libretexts.orgchemistrysteps.com

The reaction typically begins with the formation of a cyanohydrin at the C17 position. This is achieved by treating the steroid with a source of cyanide, such as potassium cyanide (KCN) or hydrogen cyanide (HCN), in the presence of a base. libretexts.orgwikipedia.org The resulting cyanohydrin can then be subjected to a series of reactions to elaborate the two-carbon side chain characteristic of pregnanes.

Table 2: Generalized Steps in the Cyanohydrin Method for Pregnane Side Chain Formation

Step Reaction Reagents Intermediate/Product
1 Cyanohydrin formation KCN or HCN, base 17-cyano-17-hydroxysteroid
2 Dehydration & Acetylation Acetic anhydride, pyridine 17-cyano-17-acetoxy-16-ene steroid

To introduce the characteristic double bonds in the A and B rings of this compound, dehydrogenation reactions are employed. Selenium dioxide (SeO₂) is a common reagent used for the introduction of double bonds in steroidal systems. tandfonline.com It can be used for allylic oxidation and dehydrogenation of ketones to form α,β-unsaturated ketones. nih.gov

In the synthesis of related corticosteroids, selenium dioxide has been utilized for 1(2)-dehydrogenation. researchgate.netnih.gov The reaction conditions, such as solvent and temperature, can be controlled to achieve the desired dehydrogenation product.

Table 3: Representative Dehydrogenation Reaction

Substrate Reagent Product Feature
4-en-3-one steroid Selenium Dioxide (SeO₂) 1,4-dien-3-one steroid
Epimerization and Dehydration Processes

The formation of the characteristic Δ⁹⁽¹¹⁾ double bond in this compound is a critical step achieved through dehydration of a 9α-hydroxy or 11-hydroxy precursor. This process is often preceded or accompanied by epimerization at certain stereocenters to achieve the desired configuration.

Dehydration of 9α-hydroxy steroids to their corresponding 9(11)-dehydro derivatives can be accomplished with high yield and minimal formation of the undesired 8(9)-dehydro isomer by utilizing Lewis acids. epo.org Commonly employed Lewis acids for this transformation include ferric chloride, boron trifluoride and its complexes (such as the etherate), antimony pentachloride, and titanium tetrachloride. epo.org For instance, the dehydration of 9α,21-dihydroxypregna-4,16-diene-3,20-dione has been successfully carried out using an anhydrous ferric chloride/silicium dioxide reagent in refluxing benzene to yield 21-hydroxythis compound. epo.org

Similarly, the dehydration of 11-hydroxy steroids is a key strategy. Treatment of 11β-hydroxy steroids with reagents like phosphorus pentachloride or thionyl chloride can yield the corresponding Δ⁹⁽¹¹⁾-alkene. researchgate.net A regioselective dehydration of 11α-hydroxy corticosteroids to form the Δ⁹⁽¹¹⁾ double bond has been achieved with excellent yield (>90%) using phosphorus pentachloride. researchgate.net The dehydration of alcohols, in a more general sense, is typically acid-catalyzed and proceeds through either an E1 or E2 mechanism, depending on the substitution of the alcohol. libretexts.org For secondary and tertiary alcohols, such as those found at C-11 in steroid intermediates, the E1 pathway involving a carbocation intermediate is common. libretexts.org

Acyl Group Modifications (e.g., Acetoxylation)

Acyl group modifications, particularly acetoxylation, are frequently employed in the synthesis of pregnane derivatives to introduce functional groups that can be further manipulated or are essential for the final product's activity. The introduction of an acetoxy group at the C-21 position is a common step in the synthesis of corticosteroids and their intermediates.

The synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a closely related compound, involves an acetoxylation step. This highlights the relevance of this modification in building up the pregnane side chain. The process of introducing an acyl group, such as an acetyl group, is a fundamental reaction in organic chemistry. It is typically achieved by reacting an alcohol with an acylating agent like an acid chloride or an acid anhydride in the presence of a base.

In a broader context, palladium-catalyzed ortho-acetoxylation of 3-aryl-1,2,4-benzotriazines demonstrates a modern approach to C-H activation for introducing acetoxy groups onto aromatic rings, although this specific methodology is not directly applied to the steroid nucleus in this context.

Protection and Deprotection Strategies

Given the multifunctional nature of steroid molecules, the use of protecting groups is essential to ensure the chemoselectivity of reactions. Protecting groups temporarily mask a reactive functional group to prevent it from reacting while transformations are carried out elsewhere in the molecule.

In the synthesis of pregnane derivatives, carbonyl groups, particularly at the C-3 and C-20 positions, and hydroxyl groups are often protected. The 3-keto group, for instance, can be protected as an enamine or an enol ether. Cyclic ketals are also commonly used to protect carbonyl functionalities. These protecting groups are stable under a variety of reaction conditions but can be removed (deprotected) under specific, often acidic, conditions to regenerate the carbonyl group.

A patent for a process to produce this compound mentions the use of a protecting group for the oxo group, highlighting the practical application of this strategy in the synthesis of the target compound. The choice of protecting group is critical and depends on its stability to the subsequent reaction conditions and the ease of its removal. For example, a Boc-protected amino group is labile in acidic media, whereas an Fmoc-protected amino group is removed under basic conditions, allowing for orthogonal protection strategies where one group can be removed without affecting the other.

Microbiological and Biocatalytic Synthesis Approaches

In addition to purely chemical methods, microbiological and biocatalytic approaches offer powerful tools for the synthesis of this compound and its precursors. These methods often provide high regio- and stereoselectivity under mild reaction conditions, making them attractive for industrial applications.

Microbial Dehydrogenation by Specific Strains (e.g., Nocardioides simplex)

The introduction of a double bond at the C1-C2 position of the steroid A-ring is a key transformation in the synthesis of many corticosteroids, and this is often achieved through microbial dehydrogenation. The bacterium Nocardioides simplex (formerly known as Arthrobacter globiformis) is particularly noted for its high 1(2)-dehydrogenase activity.

Nocardioides simplex VKM Ac-2033D has been shown to effectively catalyze the 1(2)-dehydrogenation of various 3-ketosteroids. This strain exhibits high rates, selectivity, and yield in these transformations. To overcome issues like the undesirable reduction of the 20-carbonyl group observed with wild-type strains, recombinant strains of Mycolicibacterium have been developed to express the 3-ketosteroid-1(2)-dehydrogenase (3-KSD) from N. simplex. google.comnih.gov These engineered strains, with blocked endogenous 3-KSD activity, can achieve high yields of the 1(2)-dehydrogenated product. google.comnih.gov For example, a recombinant Mycolicibacterium smegmatis strain expressing the kstD2 gene from N. simplex resulted in a 95.4% yield of prednisolone from hydrocortisone. google.comnih.gov

StrainSubstrateProductYield
Nocardioides simplex VKM Ac-2033D3-Ketosteroids1(2)-Dehydro-3-ketosteroidsHigh
Recombinant M. smegmatis (expressing N. simplex 3-KSD)HydrocortisonePrednisolone95.4%

Enzymatic Biotransformations (e.g., 3-Ketosteroid-Δ1-dehydrogenases)

The enzymes responsible for the 1(2)-dehydrogenation are 3-ketosteroid-Δ1-dehydrogenases (KstDs). These flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes catalyze the introduction of a double bond between the C1 and C2 atoms of the steroid A-ring. epo.orgresearchgate.netacs.orggoogle.comepo.org KstDs are found in a variety of microorganisms and are crucial for steroid catabolism. epo.org

The substrate specificity of KstDs can vary depending on their source. For instance, a KstD from Rhodococcus erythropolis (ReKstD) exhibited high catalytic efficiency towards 21-acetoxy-pregna-4,9(11),16-triene-3,20-dione, a compound structurally very similar to the target molecule. researchgate.net This demonstrates the potential for enzymatic Δ1-desaturation of pregnatriene derivatives. Recombinant KstDs have been overproduced in hosts like E. coli, allowing for their application in biotransformations at high substrate concentrations. epo.orgresearchgate.net For example, the biotransformation of hydrocortisone to prednisolone using E. coli cells harboring a KstD from Mycobacterium smegmatis achieved a 90% yield within 3 hours at a substrate concentration of 6 g/L. researchgate.net

Enzyme SourceSubstrate(s)Key Finding
Rhodococcus erythropolis WY 140621-acetoxy-pregna-4,9(11),16-triene-3,20-dioneHigh catalytic efficiency
Mycobacterium smegmatis mc2155Hydrocortisone90% yield of prednisolone in 3 hours
Propionibacterium sp.Hydrocortisone92.5% conversion at 80 g/L substrate concentration

Combined Chemo-Enzymatic Strategies for Pregnane Derivatization

The synthesis of complex molecules like this compound often benefits from a combination of chemical and enzymatic steps, known as chemo-enzymatic synthesis. This approach leverages the high selectivity of enzymes for specific transformations while utilizing the versatility of chemical reactions for other steps.

The production of important steroid synthons, such as the "tetraene" 21-acetoxypregna-1(2),4(5),9(11),16(17)-tetraene-21-ol-3,20-dione, often involves microbial 1,2-dehydrogenation as a key step. nih.gov This indicates that a chemical precursor is first synthesized and then subjected to an enzymatic dehydrogenation to introduce the C1-C2 double bond. This strategy avoids the often harsh conditions and potential side reactions associated with chemical dehydrogenation of complex steroid cores.

General chemo-enzymatic methods often involve steps like lipase-catalyzed reactions followed by microbial transformations. For example, a two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes, involving an initial lipase-catalyzed epoxidation and hydrolysis, followed by microbial oxidation. Although applied to a different class of compounds, this illustrates the principles of a combined chemo-enzymatic approach that can be adapted for the derivatization of pregnane skeletons.

Optimization of Synthetic Efficiency and Yields for this compound and its Key Precursors

Process Intensification Studies

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. In the context of steroid synthesis, this often involves the use of biocatalysis and continuous flow technologies to improve reaction efficiency and product yields.

Biocatalytic Approaches:

A significant area of process intensification in steroid synthesis involves the use of enzymes to perform specific chemical transformations with high selectivity, often under mild reaction conditions. For instance, 3-ketosteroid-Δ1-dehydrogenases (KstDs) are a class of enzymes widely used for the introduction of a double bond at the C1-C2 position of the steroid A-ring. Research has shown that KstDs from various microorganisms, such as Rhodococcus erythropolis, exhibit high catalytic efficiency towards precursors like 21-acetoxy-pregna-4,9(11),16-triene-3,20-dione nih.govresearchgate.netscience.govresearchgate.net. This enzymatic approach avoids the use of harsh chemical reagents and can lead to higher purity products.

Continuous Flow Synthesis:

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for higher space-time yields (STY). In the synthesis of steroids, continuous flow has been successfully implemented for various transformations. For example, a chemoenzymatic synthesis of the anabolic steroid (+)-boldenone from 4-androstene-3,17-dione was performed under both batch and continuous flow conditions. The continuous flow process demonstrated a significantly higher space-time yield, highlighting the potential for this technology in steroid manufacturing rsc.org. While a direct study on the continuous flow synthesis of this compound is not extensively detailed in the provided results, the data from analogous steroid syntheses strongly support its applicability for improving efficiency.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Related Steroid
ProcessSubstrateProductSpace-Time Yield (g L⁻¹ h⁻¹)Key Advantages of Continuous Flow
Batch4-Androstene-3,17-dione(+)-Boldenone1.09
  • Order of magnitude higher STY
  • Improved process control and safety
  • Potential for automation and seamless integration of reaction steps
  • Continuous Flow4-Androstene-3,17-dione(+)-Boldenone10.83

    Development of Shorter Synthetic Schemes

    A notable advancement has been the development of an efficient synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, a key intermediate, from the readily available and cost-effective starting material 9α-hydroxyandrost-4-ene-3,17-dione rsc.orgresearchgate.net. This starting material is a product of the bio-oxidative degradation of phytosterols. This newer route represents a significant improvement over older, multi-step syntheses that often began from more complex and expensive starting materials like diosgenin researchgate.net.

    Table 2: Comparison of Synthetic Routes to a Key Precursor of this compound
    Synthetic RouteStarting MaterialKey IntermediateApproximate Number of StepsReported Overall YieldAdvantages of Shorter Scheme
    Traditional RouteDiosgenin21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dioneMultiple stepsLower
  • Fewer reaction steps
  • Higher overall yield
  • More cost-effective starting material
  • Reduced waste generation
  • Shorter, More Efficient Route9α-hydroxyandrost-4-ene-3,17-dione21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dioneFewer steps>46%

    Structural Elucidation and Advanced Analytical Characterization of Pregna 4,9 11 ,16 Triene 3,20 Dione

    Spectroscopic Techniques

    Spectroscopic methods are instrumental in piecing together the molecular puzzle of Pregna-4,9(11),16-triene-3,20-dione, providing insights into its atomic connectivity and functional groups.

    Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

    ¹H NMR: The proton NMR spectrum would be expected to exhibit characteristic signals for the steroidal backbone. Key resonances would include those for the vinyl protons at C4, C11, C16, and C17. The angular methyl protons at C18 and C19 would appear as sharp singlets in the upfield region. The complex multiplets for the methylene (B1212753) and methine protons of the steroid rings would require advanced 2D NMR techniques for complete assignment.

    ¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the molecule. Distinctive downfield signals would correspond to the carbonyl carbons at C3 and C20. The sp² hybridized carbons of the double bonds at C4, C5, C9, C11, C16, and C17 would also resonate in the downfield region. The quaternary carbons, C10 and C13, and the methyl carbons, C18 and C19, would show characteristic chemical shifts.

    2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range couplings between protons and carbons, helping to confirm the connectivity of the entire molecular structure.

    Predicted ¹H NMR Chemical Shifts Predicted ¹³C NMR Chemical Shifts
    Proton δ (ppm)
    H-4~5.7
    H-11~5.6
    H-16~6.8
    H-17-
    C18-H₃~0.8
    C19-H₃~1.2

    Table 1: Predicted NMR Data for this compound

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl stretching vibrations of the α,β-unsaturated ketone in the A-ring and the ketone in the side chain.

    Functional Group Characteristic Absorption (cm⁻¹)
    C=O (α,β-unsaturated ketone, C3)~1665
    C=O (ketone, C20)~1710
    C=C (alkene)~1615, 1580
    C-H (alkane)~2850-2960

    Table 2: Predicted Infrared Spectroscopy Data for this compound

    Mass Spectrometry (MS)

    Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₂₁H₂₆O₂), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 310.43. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would likely involve the loss of the acetyl group at C17 and characteristic cleavages of the steroid rings.

    Crystallographic Analysis (e.g., X-ray Diffraction)

    While specific crystallographic data for this compound is not publicly documented, analysis of closely related steroid structures provides a strong basis for understanding its three-dimensional conformation and packing in the solid state.

    Intermolecular Interactions in Crystal Structures

    In the crystalline state, molecules of this compound would be expected to pack in a highly ordered manner, stabilized by a network of weak intermolecular interactions. Given the presence of carbonyl groups, which can act as hydrogen bond acceptors, and various C-H bonds, weak C-H···O hydrogen bonds would likely play a significant role in the crystal packing. Van der Waals forces would also be crucial in holding the molecules together in the crystal lattice. The specific packing motif would influence the crystal's physical properties, such as its melting point and solubility.

    Chromatographic Separation and Purification Methodologies

    The isolation and purification of this compound from synthesis reaction mixtures or natural sources are critical for obtaining a high-purity compound for structural elucidation and further studies. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and preparative chromatography, are indispensable tools for this purpose.

    High-Performance Liquid Chromatography (HPLC) for Analysis and Separation

    High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, quantification, and identification of steroid compounds, including this compound. Its high resolution, sensitivity, and speed make it an ideal method for analyzing complex mixtures and monitoring the purity of the compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for steroid analysis due to its efficacy in separating compounds with varying polarity. sielc.com

    In a typical RP-HPLC setup for the analysis of this compound and related compounds, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is employed. The separation is then achieved by using a polar mobile phase. The composition of the mobile phase is a critical parameter that is optimized to achieve the desired separation. For poly-unsaturated steroids like this compound, mixtures of water with organic modifiers such as acetonitrile (B52724) and/or methanol (B129727) are commonly used. acs.org The inclusion of tetrahydrofuran (B95107) in the mobile phase can also be beneficial for resolving complex mixtures of steroid isomers and impurities. acs.org

    For a closely related compound, 21-Hydroxythis compound 21-acetate, a successful separation has been achieved using a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com This indicates that such conditions could be a good starting point for developing a specific method for this compound. The acidic modifier helps to ensure sharp peak shapes by suppressing the ionization of any acidic functional groups. Detection is typically carried out using a UV detector, as the conjugated ketone system in this compound provides strong UV absorbance.

    ParameterTypical Conditions for Steroid Analysis
    Stationary Phase Reversed-Phase C18 (Octadecylsilyl) Silica (B1680970) Gel (e.g., Phenomenex Gemini C18, Acclaim 120 C18) or specialized columns like Newcrom R1. sielc.comacs.org
    Mobile Phase A mixture of water and organic solvents such as acetonitrile and/or methanol. Tetrahydrofuran may be added to improve separation of closely related steroids. acs.org A common mobile phase for a related compound is Acetonitrile (MeCN), water, and phosphoric acid. sielc.com
    Elution Mode Isocratic or gradient elution can be used. Gradient elution, where the mobile phase composition is changed over time, is often employed for complex samples containing compounds with a wide range of polarities.
    Flow Rate Typically in the range of 0.8 to 1.5 mL/min for analytical columns.
    Column Temperature Maintained at a constant temperature, often slightly elevated (e.g., 30-40 °C), to ensure reproducible retention times and improve peak shape.
    Detection UV-Vis detector, typically at a wavelength where the conjugated ketone chromophore exhibits maximum absorbance (e.g., around 240-254 nm). researchgate.net

    Preparative Chromatography for Isolation

    For the isolation of larger quantities of this compound, preparative chromatography is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. The goal of preparative chromatography is to purify the target compound to a high degree, removing impurities from the synthesis or extraction process.

    A documented method for the purification of this compound involves the use of silica gel column chromatography. In this approach, a crude product mixture is loaded onto a column packed with silica gel, a polar stationary phase. The separation is then achieved by eluting the column with a non-polar mobile phase, a technique known as normal-phase chromatography. For the purification of this compound, a mixture of hexanaphthene and ethyl acetate (B1210297) (in a 6:4 ratio) has been successfully used as the eluent. The fractions are collected and analyzed (e.g., by analytical HPLC or TLC) to identify those containing the pure compound, which are then combined and evaporated to yield the purified this compound.

    Furthermore, analytical RP-HPLC methods can often be scaled up for preparative purposes. For instance, the method described for the related compound 21-Hydroxythis compound 21-acetate is noted to be scalable for the isolation of impurities in preparative separation. sielc.com This would involve using a larger diameter column packed with the same stationary phase and a proportionally higher mobile phase flow rate.

    ParameterPreparative Silica Gel Chromatography Conditions for this compoundScalable Preparative RP-HPLC (Hypothetical)
    Stationary Phase Silica GelReversed-Phase C18 or other suitable non-polar phase. sielc.com
    Mobile Phase/Eluent Hexanaphthene-Ethyl Acetate (6:4 v/v)A scaled-up version of the analytical mobile phase, e.g., Acetonitrile/Water with a suitable modifier. sielc.com
    Elution Mode IsocraticIsocratic or a shallow gradient to optimize separation and yield.
    Loading Capacity Dependent on column size, typically in the milligram to gram scale.Higher than analytical scale, ranging from milligrams to grams depending on the column dimensions.
    Fraction Collection Fractions are collected and analyzed for purity.Automated fraction collection triggered by detector signal (e.g., UV absorbance).
    Post-Purification Evaporation of the solvent from the collected fractions to obtain the pure compound.Removal of the mobile phase solvents, often through lyophilization or evaporation, to yield the purified compound.

    Structure Activity Relationships and Molecular Interactions of Pregna 4,9 11 ,16 Triene 3,20 Dione Analogues

    The Art of Molecular Architecture: Design and Synthesis of Pregna-4,9(11),16-triene-3,20-dione Analogues

    The quest for enhanced potency, selectivity, and favorable pharmacokinetic profiles has driven the chemical modification of the this compound nucleus. Synthetic strategies have focused on two primary avenues: alterations to the core steroid framework and the introduction of a wide array of substituents at various positions.

    Sculpting the Core: Modifications at Steroid Positions

    Strategic modifications to the steroidal backbone have proven instrumental in modulating the biological activity of this compound analogues. Key areas of modification include:

    A-Ring Modifications: The introduction of a double bond at the C1 position, creating a pregna-1,4,9(11),16-tetraene-3,20-dione system, is a common strategy to enhance activity. This modification can be achieved through microbial 1(2)-dehydrogenation using microorganisms like Nocardioides simplex or through chemical methods employing reagents like selenium dioxide. nih.govresearchgate.net

    C-Ring Modifications: The Δ9(11) double bond is a characteristic feature of this class of compounds. Its introduction is a critical step in many synthetic routes.

    D-Ring and Side Chain Modifications: The C17 position and the C20-ketone are crucial for receptor interaction. Modifications at C17, such as the introduction of hydroxyl or acetoxy groups, significantly influence binding affinity and functional activity. For instance, the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione highlights the importance of functionalization at the C21 position. nih.gov The construction of the pregnane (B1235032) side chain itself is a key synthetic challenge, often addressed using methods like the cyanohydrin approach. nih.gov

    Appending Functionality: Introduction of Diverse Substituents

    The introduction of various substituents at different positions of the this compound scaffold allows for fine-tuning of its pharmacological properties. These substitutions can influence receptor binding, selectivity, and metabolic stability.

    Noteworthy examples of substituent introduction include:

    Halogenation: The incorporation of halogen atoms, such as chlorine or bromine, at various positions can significantly impact biological activity.

    Alkylation and Arylation: The addition of alkyl or aryl groups can modulate lipophilicity and steric interactions within the receptor binding pocket.

    Oxygen-Containing Groups: The introduction of hydroxyl, acetoxy, and other oxygen-containing functionalities, particularly at C17 and C21, is a common strategy to enhance receptor affinity and modulate agonist/antagonist activity. The microbial conversion of pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates demonstrates the enzymatic introduction of such groups. researchgate.net

    The synthesis of these analogues often involves multi-step sequences requiring careful control of stereochemistry and the use of protecting groups to achieve the desired modifications.

    In Silico Exploration: Molecular Docking and Computational Modeling of Pregnane Derivatives

    Computational chemistry has emerged as an indispensable tool in the study of pregnane derivatives, providing profound insights into their molecular interactions and guiding the design of new, more effective compounds. These in silico methods allow for the prediction of how these molecules will interact with their biological targets, their binding strengths, and their conformational preferences.

    Predicting the Handshake: Ligand-Receptor Interaction Prediction

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For pregnane derivatives, docking studies are crucial for understanding how they fit into the ligand-binding pockets of nuclear receptors, such as the progesterone receptor (PR).

    These studies can reveal key interactions, including:

    Hydrogen Bonding: The formation of hydrogen bonds between the ligand and specific amino acid residues in the receptor is often a critical determinant of binding affinity.

    Hydrophobic Interactions: The nonpolar steroid core typically engages in extensive hydrophobic interactions with the receptor's binding pocket.

    By analyzing these interactions, researchers can predict which modifications to the this compound scaffold are likely to enhance or diminish binding to a particular receptor.

    Quantifying the Connection: Binding Affinity Calculations

    Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its receptor. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the free energy of binding.

    These calculations provide a quantitative measure of the strength of the ligand-receptor interaction, which is crucial for:

    Ranking Potential Drug Candidates: Compounds with higher predicted binding affinities are more likely to be potent in biological assays.

    Understanding SAR: By comparing the calculated binding affinities of a series of analogues, researchers can rationalize the observed structure-activity relationships.

    Computational Method Information Provided Application in Pregnane Derivative Research
    Molecular Docking Predicts the preferred binding orientation of a ligand within a receptor's active site.Elucidates key hydrogen bonding and hydrophobic interactions between pregnane analogues and their target receptors.
    MM/PBSA & MM/GBSA Calculates the binding free energy of a ligand-receptor complex.Quantifies the binding affinity of different pregnane derivatives, aiding in the prediction of their potency.
    Molecular Dynamics Simulations Simulates the movement of atoms in a ligand-receptor complex over time.Investigates the conformational dynamics and stability of the complex, providing insights into the flexibility of both the ligand and the receptor upon binding.

    The Dance of Molecules: Conformational Dynamics and Stability Modeling

    The binding of a ligand to a receptor is not a static event but a dynamic process. Molecular dynamics (MD) simulations are powerful computational tools that allow researchers to study the conformational changes and stability of the ligand-receptor complex over time.

    For pregnane derivatives, MD simulations can provide insights into:

    Receptor Flexibility: How the receptor's binding pocket adapts to accommodate different ligands. The conformation of the receptor can be influenced by the specific analogue bound to it.

    Ligand Conformation: The preferred conformation of the flexible side chains of the pregnane analogue within the binding pocket.

    The crystal structure of related compounds, such as Pregna-1,4,9(11),16-tetraene-3,20-dione, reveals that the different rings of the steroid nucleus adopt specific conformations (e.g., chair, sofa, envelope). researchgate.net These conformational preferences play a significant role in how the molecule interacts with its biological target. Understanding the conformational dynamics through computational modeling is therefore essential for a complete picture of the molecular interactions of these compounds.

    Enzymatic Interaction Studies with this compound and its Analogues

    The enzymatic interactions of this compound and its analogues are crucial for understanding their metabolic pathways and biological activities. While direct enzymatic studies on this compound are not extensively documented in publicly available research, comprehensive studies on its structural analogues provide significant insights into their biotransformation and interaction with key enzymes. These analogues, which share the core pregnane skeleton, have been investigated for their metabolism by various enzymes, including reductases, dehydrogenases, and hydroxylases.

    Research into the enzymatic conversion of related compounds has identified several key metabolic pathways. For instance, studies on pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates have shown that microorganisms like Nocardioides simplex can induce enzymatic reactions such as 1(2)-dehydrogenation, deacetylation, and 20β-reduction. nih.govresearchgate.net These processes lead to the formation of various metabolites, indicating the susceptibility of the pregnane structure to enzymatic modifications. nih.govresearchgate.net

    Analogues such as Demegestone, Promegestone, and Trimegestone, which are also synthetic progestogens, have been the subject of more detailed enzymatic and metabolic studies in mammalian systems. These studies reveal that the metabolism of these compounds is complex and involves multiple enzymatic steps, primarily occurring in the liver. oup.comwikipedia.org

    Demegestone undergoes hydroxylation at several positions, including C1, C2, C11, and C21. wikipedia.org The major metabolite identified is a 21-hydroxy derivative, which retains moderate progestogenic activity. wikipedia.org

    Promegestone is known to be a potent agonist of the progesterone receptor. medchemexpress.com Its metabolism primarily involves hydroxylation. wikipedia.org One of its major metabolites is Trimegestone. wikipedia.org

    Trimegestone itself is well-absorbed orally and undergoes extensive first-pass metabolism in the liver, mainly through hydroxylation. patsnap.com Its 1β- and 6β-hydroxy metabolites have been shown to retain considerable progestogenic potency with high selectivity for the progesterone receptor. wikipedia.org

    Another related compound, Gestonorone caproate , has been studied in the context of its influence on testosterone metabolism, particularly in prostatic tissue. nih.govnih.gov Studies have shown that it can suppress the uptake and metabolism of testosterone to dihydrotestosterone in benign prostatic hyperplasia tissue, indicating an interaction with the enzymatic machinery responsible for androgen metabolism. nih.gov

    The following table summarizes the key enzymatic interactions and metabolic outcomes for these analogues.

    CompoundInteracting Enzymes/ProcessesKey MetabolitesBiological Implication of Metabolism
    Pregna-4,9(11)-diene-17α,21-diol-3,20-dione acetates 1(2)-dehydrogenase, Esterases, 20β-reductase (microbial)Pregna-1,4,9(11)-triene derivativesDemonstrates susceptibility of the pregnane core to microbial enzymatic modification. nih.govresearchgate.net
    Demegestone Hydroxylases (C1, C2, C11, C21)21-HydroxydemegestoneThe major metabolite retains progestogenic activity. wikipedia.org
    Promegestone HydroxylasesTrimegestoneMetabolism leads to the formation of another active progestin. wikipedia.org
    Trimegestone Hydroxylases (1β, 6β)1β- and 6β-hydroxy metabolitesMetabolites retain significant and selective progestogenic activity. wikipedia.org
    Gestonorone caproate Enzymes involved in androgen metabolismNot specifiedInhibits the conversion of testosterone to dihydrotestosterone in prostatic tissue. nih.gov

    These studies collectively indicate that the enzymatic fate of this compound and its analogues is largely determined by hydroxylation, reduction, and dehydrogenation reactions. The specific substitutions on the steroid nucleus of each analogue influence the primary sites of enzymatic attack and the biological activity of the resulting metabolites.

    Advanced Applications and Research Directions

    Role as a Key Intermediate in the Synthesis of Biologically Active Steroids

    Pregna-4,9(11),16-triene-3,20-dione is a highly valued intermediate compound in the pharmaceutical industry. Its specific chemical structure, featuring a conjugated ketone system and key double bonds, makes it an ideal starting point for the synthesis of complex steroidal drugs. The presence of the double bond at the C-9(11) position is particularly significant for the synthesis of modern glucocorticoids. researchgate.net

    Precursor for Glucocorticoid Synthesis (e.g., Dexamethasone, Vamorolone)

    The synthesis of potent halogenated corticosteroids and their modern analogues relies on versatile intermediates. While not a direct precursor in single-step reactions, the structural backbone of this compound is fundamental to the synthesis of more complex intermediates required for drugs like Dexamethasone and Vamorolone.

    A closely related and crucial intermediate is 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione, often referred to as "tetraene acetate". researchgate.netnih.gov This compound is directly used in the synthesis of Dexamethasone and Vamorolone. nih.govgoogle.com The synthesis of this tetraene acetate (B1210297) often starts from readily available materials like 9α-hydroxyandrostenedione, a product derived from the bio-oxidative degradation of phytosterols. nih.gov The process involves constructing the pregnane (B1235032) side chain and introducing the necessary double bonds. nih.gov

    Dexamethasone: This synthetic glucocorticoid, known chemically as 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione, is a widely used anti-inflammatory medication. nih.gov The synthesis of Dexamethasone and other 9-halogenated corticoids depends on key intermediates like tetraene acetate. researchgate.netnih.gov Efficient procedures have been developed to produce these intermediates, which are then subjected to further chemical modifications, including fluorination, to yield the final active pharmaceutical ingredient. nih.govnih.gov

    Vamorolone: Known as 17α,21-dihydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione, Vamorolone is a newer generation steroidal drug developed for treating conditions like Duchenne muscular dystrophy (DMD). google.comeuropa.eunih.gov It is designed to retain anti-inflammatory properties while reducing the side effects associated with traditional glucocorticoids. medchemexpress.commedchemexpress.com The current production of Vamorolone utilizes tetraene acetate as a starting material, which undergoes several steps, including methylation and hydroxylation, to form the final product. google.com The Δ9,11 double bond, a feature shared with this compound, is a core structural element of Vamorolone. medchemexpress.com

    Intermediate for Other Steroidal Hormones and Pharmaceuticals (e.g., Norethandrolone)

    The utility of this compound extends beyond glucocorticoids. It is also documented as a direct intermediate in the synthesis of Norethandrolone. chemicalbook.com Norethandrolone is an anabolic steroid that has been used in various medical contexts. The synthesis demonstrates the versatility of the pregnatriene skeleton in accessing different classes of steroidal pharmaceuticals.

    Exploration in Chemical Biology Research

    In chemical biology, this compound and its derivatives are instrumental in the study of steroid hormone action and the development of novel therapeutics with improved properties. The synthesis of compounds like Vamorolone is a prime example of this exploration. Vamorolone is considered a "dissociative" steroid, meaning it separates the mechanisms of action of traditional glucocorticoids. It effectively inhibits the NF-κB pathway, which is crucial for its anti-inflammatory effects, but shows a lack of transactivation properties, which are linked to many of the undesirable side effects. medchemexpress.commedchemexpress.com

    The availability of intermediates like this compound enables the synthesis of such novel molecular structures, allowing researchers to probe the complex signaling pathways of glucocorticoid and other nuclear receptors. medchemexpress.comnih.gov This research is vital for designing safer and more effective drugs for chronic inflammatory diseases. google.com

    Future Research Perspectives and Methodological Advancements

    Future research is focused on developing more efficient, cost-effective, and environmentally friendly methods for synthesizing this compound and its derivatives. Key areas of advancement include:

    Microbial and Biocatalytic Methods: The use of microorganisms to perform specific chemical transformations is a significant area of research. For instance, actinobacterial strains like Nocardioides simplex VKM Ac-2033D have been shown to be effective in carrying out 1(2)-dehydrogenation reactions on steroid cores. researchgate.netbenthamdirect.com This microbiological step can offer high selectivity and reduce the need for harsh chemical oxidants. Combining microbial conversions with chemical synthesis steps (hybrid methods) can shorten synthetic routes and decrease the use of toxic catalysts and organic solvents.

    Improved Chemical Synthesis: Efforts are ongoing to refine existing chemical pathways. This includes the development of shorter synthetic schemes starting from inexpensive raw materials like phytosterols. researchgate.netnih.gov Research into new reagents and catalysts for key steps, such as dehydration and dehydrogenation, aims to improve yields and reduce the formation of unwanted byproducts. nih.govgoogle.com For example, new methods are being sought for the regioselective dehydration of 11-hydroxy steroids to avoid the formation of undesired Δ11,12 isomers, a common problem with traditional harsh methods. google.com

    Sustainable Starting Materials: There is a strong emphasis on using sustainable starting materials. The use of phytosterols, which are abundant in plants like soybeans, as a feedstock for producing key steroid intermediates like 9α-hydroxyandrostenedione is a prime example of this green chemistry approach. nih.govbenthamdirect.com

    These advancements promise to make the production of vital steroidal pharmaceuticals more economical and sustainable, ensuring their continued availability for medical use.

    Q & A

    Q. What are the primary synthetic methodologies for Pregna-4,9(11),16-triene-3,20-dione and its derivatives?

    The synthesis of this compound and its derivatives often involves microbial bioconversion combined with chemical modification. A key route involves engineered Mycolicibacterium neoaurum to convert phytosterols into intermediates like 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), which is chemically oxidized to yield the target compound . Traditional methods rely on multi-step chemical synthesis, but microbial pathways offer greener alternatives with higher regio- and stereoselectivity.

    Q. Table 1: Comparison of Synthetic Routes

    MethodKey StepsYield (%)Reference
    Microbial + ChemicalPhytosterol → 9-OHPDC → Oxidation~45
    Chemical SynthesisMulti-step oxidation/functionalization~30*
    *Estimated based on traditional steroid synthesis challenges.

    Q. How is structural elucidation performed for derivatives of this compound?

    Structural characterization relies on NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, acetylated derivatives (e.g., 21-acetoxy variants) are identified via characteristic carbonyl signals at δ ~170 ppm in ¹³C NMR and fragmentation patterns in HRMS . Substituent positions (e.g., 16α-methyl or 9β-hydroxy groups) are confirmed through NOESY correlations .

    Q. What are the common functionalized derivatives used in corticosteroid synthesis?

    Key derivatives include:

    • 21-Acetoxy-pregna-1,4,9(11),16-tetraene-3,20-dione : Used as a precursor for anti-inflammatory agents .
    • 16-Methylpregna-4,9(11)-dien-17α-ol-3,20-dione : Enhances metabolic stability via C16 methylation .
    • 9α-Hydroxy derivatives : Serve as intermediates for epoxidation or further oxidation .

    Advanced Research Questions

    Q. How do microbial strains like Nocardioides simplex optimize the bioconversion of steroidal precursors?

    Nocardioides simplex VKM Ac-2033D exhibits broad substrate specificity for steroidal compounds. Its 3-ketosteroid-Δ¹-dehydrogenase (KstD) catalyzes the introduction of double bonds (e.g., Δ¹ and Δ⁹(11)) in precursors like 21-acetoxy-pregna-4(5),9(11),16(17)-triene-21-ol-3,20-dione. Strain optimization involves:

    • Substrate engineering : Modifying side chains (e.g., acetoxy groups) to enhance enzyme-substrate compatibility .
    • Fermentation conditions : Adjusting pH (6.5–7.2), temperature (28–32°C), and oxygen levels to maximize KstD activity .

    Q. What enzymatic pathways are critical for modifying the Δ⁹(11) position in this compound?

    The enzyme steroid 9α-monooxygenase (EC 1.14.14.145) catalyzes the oxidation of the Δ⁹(11) double bond, forming 9,11α-epoxides. This FMN-dependent enzyme requires iron-sulfur clusters and is sensitive to oxygen availability. Competing pathways (e.g., Δ¹⁶ dehydrogenation) can reduce target product yields, necessitating precise control of cofactor ratios (NADH/FMN) .

    Q. How can researchers resolve contradictions in yield data across synthetic studies?

    Discrepancies often arise from:

    • By-product formation : Uncontrolled oxidation at C17 or C21 generates impurities like 17α-hydroxylated derivatives .
    • Analytical variability : HPLC methods using C18 columns (e.g., 80% methanol/water) may fail to resolve structurally similar impurities .
      Recommendation : Use orthogonal techniques (e.g., LC-MS/MS) and internal standards (e.g., deuterated analogs) to improve quantification .

    Q. Table 2: Common Impurities and Resolution Strategies

    ImpuritySourceDetection Method
    Progesterone Imp. K (pregn-4,9(11)-diene-3,20-dione)Incomplete Δ¹ dehydrogenationHPLC-UV (254 nm)
    17,21-Dihydroxypregna-1,4,9(11)-triene-3,20-dioneMicrobial side-reactionsLC-MS (m/z 357.2)

    Q. What strategies improve the stability of this compound during storage?

    • Light sensitivity : Store in amber vials under nitrogen to prevent photodegradation of the Δ⁴-3-keto group .
    • Temperature control : Maintain at 2–8°C to avoid thermal epimerization at C16 or C17 .
    • Lyophilization : For long-term storage, lyophilize with trehalose (1:1 w/w) to preserve crystallinity .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.